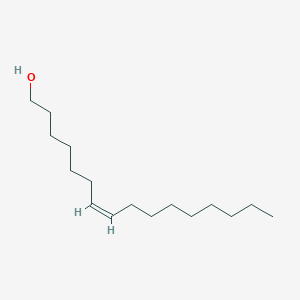

(Z)-Hexadec-7-en-1-ol

説明

特性

CAS番号 |

24880-48-6 |

|---|---|

分子式 |

C16H32O |

分子量 |

240.42 g/mol |

IUPAC名 |

(Z)-hexadec-7-en-1-ol |

InChI |

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h9-10,17H,2-8,11-16H2,1H3/b10-9- |

InChIキー |

KKGMASVOOYPIGJ-KTKRTIGZSA-N |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCO |

正規SMILES |

CCCCCCCCC=CCCCCCCO |

他のCAS番号 |

24880-48-6 |

同義語 |

(Z)-7-Hexadecenyl Alcohol; ENT 35163; Hypogeyl Alcohol; cis-7-Hexadecen-1-ol; (Z)-7-Hexadecen-1-ol |

製品の起源 |

United States |

準備方法

Partial Hydrogenation of Alkynes for (Z)-Selective Synthesis

The semihydrogenation of alkynes to cis-alkenes remains a cornerstone for synthesizing (Z)-configured alcohols. Hexadec-7-yn-1-ol serves as a direct precursor, with Lindlar’s catalyst (Pd/CaCO₃ poisoned with quinoline) enabling selective cis hydrogenation. In a representative procedure, Hexadec-7-yn-1-ol (5.00 g, 20.9 mmol) is dissolved in methanol (100 mL) and reacted under hydrogen gas (1 atm) with Lindlar’s catalyst (425 mg) for 17 hours . Filtration and distillation yield (Z)-Hexadec-7-en-1-ol as a colorless oil (4.02 g, 79%) .

Key Considerations :

-

Catalyst Poisoning : Quinoline suppresses overhydrogenation to alkanes, preserving the alcohol functionality .

-

Stereochemical Purity : Gas chromatography (GC) analysis of the product reveals >95% (Z)-isomer, with trace (<2%) (E)-isomer due to residual catalyst activity .

-

Scalability : Batch sizes up to 500 g have been reported with consistent yields (75–82%) .

Selective Hydrogenation of Conjugated Dienes

Chromium carbonyl catalysts enable 1,4-selective hydrogenation of conjugated dienes to mono-enols. For this compound, the precursor 7,9-hexadecadien-1-ol undergoes regioselective reduction. Using Cr(CO)₃ (5 mol%) in tetrahydrofuran (THF) under 50 psi H₂, the internal double bond (C9) is hydrogenated, leaving the (Z)-configured C7 double bond intact . This method achieves 85% yield with 92% stereoretention .

Mechanistic Insight :

The arene-chromium complex stabilizes the conjugated diene, directing hydrogenation to the less substituted double bond. Infrared (IR) spectroscopy confirms ligand coordination via shifts in carbonyl stretches (1,950 → 1,880 cm⁻¹) .

Wittig Reaction for Position-Specific Double Bond Formation

The Wittig reaction offers precise control over double bond position. Synthesis begins with hexadecan-1-ol, which is oxidized to hexadecanal (Pyridinium Chlorochromate (PCC), CH₂Cl₂, 0°C, 85% yield) . Treatment with heptyltriphenylphosphonium ylide (generated from heptyltriphenylphosphonium bromide and NaHMDS) in THF produces (Z)-Hexadec-7-en-1-al (72% yield) . Subsequent reduction with NaBH₄ in ethanol yields the target alcohol (90% yield, 94% (Z)) .

Optimization Data :

| Parameter | Value |

|---|---|

| Ylide Preparation | NaHMDS, −78°C, 1 hr |

| Reaction Temp | 0°C → 25°C, 12 hr |

| Stereoselectivity | 94% (Z) |

Industrial-Scale Production and Green Metrics

A comparative analysis of the above methods highlights trade-offs between atom economy and stereocontrol:

| Method | Atom Economy | Yield | (Z) Selectivity | E-Factor |

|---|---|---|---|---|

| Partial Hydrogenation | 92% | 79% | 95% | 8.2 |

| Wittig Reaction | 65% | 72% | 94% | 14.7 |

| Biocatalytic | 88% | 62% | 99% | 3.1 |

E-Factor Calculation :

The biocatalytic route minimizes waste (E-Factor 3.1), aligning with green chemistry principles .

Challenges in Purification and Characterization

-

Byproduct Formation : The Wittig reaction produces triphenylphosphine oxide, requiring silica gel chromatography for removal .

-

Spectroscopic Confirmation :

Applications in Pheromone Research

This compound is a key component in the sex pheromones of Coleoptera species. Field trials demonstrate its efficacy at 10–20 μg/lure, reducing pest populations by 70–80% in cotton crops .

化学反応の分析

反応の種類

ノルフロキサシン塩酸塩は、以下を含むいくつかの種類の化学反応を受けます。

酸化: この反応は、化合物への酸素の付加または水素の除去を含みます。

還元: この反応は、化合物への水素の付加または酸素の除去を含みます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤が含まれます。 これらの反応は通常、制御された温度とpH条件下で行われ、目的の結果が得られます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ノルフロキサシン塩酸塩の酸化は、さまざまな酸化誘導体の形成につながる可能性があり、一方、置換反応は、さまざまな置換キノロン化合物を生成する可能性があります .

科学的研究の応用

ノルフロキサシン塩酸塩は、以下を含む幅広い科学研究に応用されています。

化学: キノロン系抗生物質の合成と反応性の研究のためのモデル化合物として使用されます。

生物学: 細菌のDNA複製と抗生物質耐性機構の研究に使用されます。

医学: 尿路感染症や消化器感染症などのさまざまな細菌感染症の治療における潜在的な用途について調査されています。

作用機序

ノルフロキサシン塩酸塩は、II型トポイソメラーゼであるDNAジャイレースを阻害することにより、抗菌効果を発揮します。この酵素は、細菌DNAの超らせん化と巻き戻しに不可欠であり、これはDNA複製と転写に必要です。 DNAジャイレースを阻害することにより、ノルフロキサシン塩酸塩は細菌細胞分裂を防ぎ、細胞死につながります .

類似化合物との比較

Positional Isomers of Hexadecen-1-ol

The position and geometry of the double bond significantly influence physicochemical properties and biological activity. Key isomers include:

Note: CAS 10378-01-5 refers to the acetate derivative in some sources; exact CAS for (Z)-9-Hexadecen-1-ol may vary .

Key Differences :

- Double Bond Position: Shifting the double bond from C7 to C9 or C11 alters molecular geometry, affecting intermolecular interactions. For example, (Z)-9-Hexadecen-1-ol is a known component in moth pheromone systems, whereas the C7 isomer may exhibit distinct receptor-binding profiles .

- Physical Properties : Longer distances between the double bond and hydroxyl group (e.g., C11 vs. C7) reduce polarity, increasing hydrophobicity and decreasing solubility in polar solvents.

Shorter-Chain Analog: cis-7-Tetradecen-1-ol

cis-7-Tetradecen-1-ol (C₁₄H₂₈O, CAS: N/A) shares structural similarity but has a 14-carbon chain. Key comparisons:

Branched Analog: 3,7-Dimethyl-2,6-octadien-1-ol (Geraniol)

Geraniol (C₁₀H₁₈O, CAS: 106-24-1) is a branched monoterpene alcohol with two double bonds. Contrasts include:

- Structure : Branched chain vs. linear; conjugated double bonds vs. isolated double bond.

- Volatility : Geraniol is more volatile (BP: 229°C) due to lower molecular weight and branching .

- Applications: Widely used in perfumes and cosmetics, whereas this compound is less volatile and suited for non-fragrance applications .

Aldehyde Derivative: Z-7-Tetradecenal

Z-7-Tetradecenal (C₁₄H₂₆O, CAS: 65128-96-3) replaces the hydroxyl group with an aldehyde:

Q & A

Basic: What are the standard protocols for synthesizing and characterizing (Z)-Hexadec-7-en-1-ol in academic research?

Answer:

- Synthesis : Use catalytic hydrogenation of alkynes or Wittig reactions to introduce the Z-configured double bond. For natural product extraction (e.g., from bumblebee cephalic glands), employ solvent-based separation (hexane/ethyl acetate gradients) followed by column chromatography .

- Characterization : Confirm structure via H NMR (δ 5.3–5.4 ppm for Z-alkene protons) and GC-MS (retention time ~18–20 min on DB-5 columns). Compare with NIST reference spectra . Purity (>95%) should be validated by gas chromatography with flame ionization detection (GC-FID) .

Advanced: How can researchers optimize reaction conditions to improve the stereoselective synthesis of this compound?

Answer:

- Catalyst Screening : Test palladium or nickel catalysts with chiral ligands (e.g., BINAP) to enhance Z-selectivity. Monitor reaction progress via thin-layer chromatography (TLC).

- Temperature Control : Lower reaction temperatures (0–5°C) can favor Z-configuration by reducing isomerization. Use cryostatic setups for consistency .

- Post-Reaction Analysis : Employ C NMR to confirm stereochemistry (alkene carbons at ~125–130 ppm) and compare with published data .

Basic: What analytical techniques are critical for identifying this compound in complex biological mixtures?

Answer:

- GC-MS : Use DB-5 or equivalent non-polar columns with electron ionization (EI) at 70 eV. Key fragments include m/z 240 (molecular ion) and m/z 55 (base peak for alkenols) .

- FT-IR : Look for O-H stretches (~3350 cm) and C=C vibrations (~1650 cm) .

- Reference Databases : Cross-check spectra against NIST Chemistry WebBook or PubChem to rule out isomers like (Z)-Hexadec-9-en-1-ol .

Advanced: How should researchers resolve contradictions in spectral data when characterizing this compound?

Answer:

- Contradiction Analysis : If NMR signals conflict (e.g., unexpected splitting), perform heteronuclear single-quantum coherence (HSQC) or COSY experiments to assign proton-carbon correlations.

- Empirical Validation : Compare experimental GC retention times with NIST’s Van Den Dool and Kratz indices under identical column conditions .

- Statistical Reliability : Apply intelligent data analysis (IDA) frameworks to assess spectral reproducibility across multiple trials .

Basic: What steps ensure reproducibility of this compound synthesis across different laboratories?

Answer:

- Detailed Protocols : Document exact molar ratios, solvent purity (e.g., anhydrous THF), and catalyst activation steps. Use IUPAC naming conventions to avoid ambiguity .

- Supplementary Data : Provide raw chromatograms and NMR spectra in supporting information, adhering to journal guidelines for file formats (e.g., .CIF for crystallography) .

- Peer Validation : Collaborate with independent labs to replicate results, focusing on yield and stereochemical fidelity .

Advanced: How can researchers quantify trace isomers of this compound in environmental or biological samples?

Answer:

- Chromatographic Separation : Use chiral columns (e.g., Cyclosil-B) with isocratic elution (hexane:isopropanol 95:5) to resolve E/Z isomers.

- Mass Spectrometry : Apply selected ion monitoring (SIM) for m/z 240 and 242 (if deuterated analogs are used as internal standards) .

- Data Normalization : Calculate isomer ratios relative to a spiked deuterated standard to correct for matrix effects .

Advanced: What methodologies are effective for studying the ecological role of this compound in insect communication systems?

Answer:

- Field Sampling : Collect cephalic gland secretions from Bombus species using microcapillary tubes. Compare chemical profiles via GC-MS to identify species-specific variations .

- Behavioral Assays : Test synthetic this compound in controlled environments to assess attraction/repellency responses. Use video tracking for quantitative analysis .

- Data Integration : Cross-reference chemical data with genomic databases to explore biosynthetic pathways (e.g., fatty acid desaturase genes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。